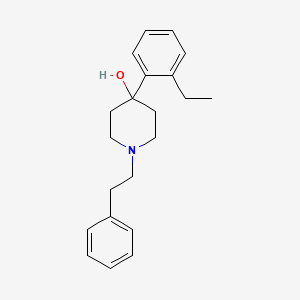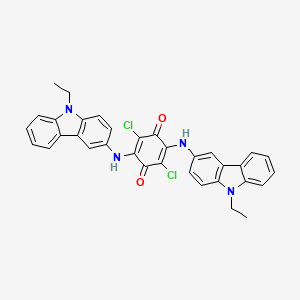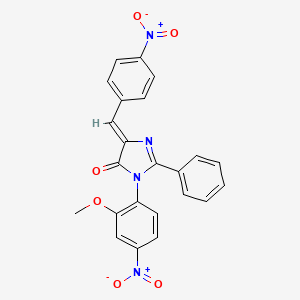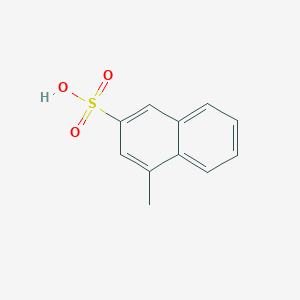
Propyl 4-hexynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-hexynoate is an organic compound with the molecular formula C9H14O2. It is an ester formed by the reaction of propanol with 4-hexynoic acid. This compound is known for its unique chemical structure, which includes a triple bond between carbon atoms, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Propyl 4-hexynoate can be synthesized through the esterification reaction between propanol and 4-hexynoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and heat to proceed efficiently. The hydroxyl group from the propanol reacts with the carboxyl group from the 4-hexynoic acid to produce water and form the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired ester from by-products.
化学反応の分析
Types of Reactions
Propyl 4-hexynoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, reverting to propanol and 4-hexynoic acid.
Reduction: The triple bond in the compound can be reduced to a double or single bond using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Reduction: Hydrogen gas and palladium on carbon are common reagents for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions to achieve substitution.
Major Products
Hydrolysis: Produces propanol and 4-hexynoic acid.
Reduction: Produces propyl 4-hexenoate or propyl hexanoate, depending on the extent of reduction.
Substitution: Produces various substituted esters depending on the nucleophile used.
科学的研究の応用
Propyl 4-hexynoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester and alkyne functionalities into molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the alkyne group.
作用機序
The mechanism of action of propyl 4-hexynoate involves its interaction with various molecular targets, primarily through its ester and alkyne groups. The ester group can undergo hydrolysis, releasing propanol and 4-hexynoic acid, which can further participate in biochemical pathways. The alkyne group can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
類似化合物との比較
Similar Compounds
Propyl hexanoate: An ester formed by the reaction of propanol with hexanoic acid, lacking the alkyne group.
Methyl octanoate: An ester with a similar carbon chain length but different alkyl group.
Ethyl heptanoate: Another ester with a similar structure but different alkyl group.
Uniqueness
Propyl 4-hexynoate is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other esters like propyl hexanoate, which do not have the triple bond and thus exhibit different chemical and physical properties.
特性
CAS番号 |
501009-54-7 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
propyl hex-4-ynoate |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-7-9(10)11-8-4-2/h4,6-8H2,1-2H3 |
InChIキー |
PSBWUHSLZKWEBI-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)CCC#CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate](/img/structure/B12692826.png)





![14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12692851.png)




